3'-Dechloro-3'-bromo Bupropion Fumarate is a chemical compound related to Bupropion, an antidepressant and smoking cessation aid. This compound is classified under the category of pharmaceutical impurities or related compounds, specifically known as Bupropion USP Related Compound B. Its Chemical Abstracts Service (CAS) number is 1251850-99-3. The compound is utilized primarily in research and development settings, particularly for quality control and analytical studies during the commercial production of Bupropion and its formulations .
The synthesis of 3'-Dechloro-3'-bromo Bupropion Fumarate involves multiple steps, typically starting from commercially available precursors of Bupropion. The general method includes:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity during synthesis but are often proprietary to manufacturers .
The molecular structure of 3'-Dechloro-3'-bromo Bupropion Fumarate can be described as follows:
The structural representation can be illustrated using SMILES notation: CC(C)(C)N(C(=O)C1=CC=CC=C1Br)C(=C)C(=O)O
.
3'-Dechloro-3'-bromo Bupropion Fumarate can undergo various chemical reactions typical for pharmaceutical compounds:
These reactions are significant for modifying the compound to enhance its pharmacological properties or for analytical purposes during quality control .
The mechanism of action of 3'-Dechloro-3'-bromo Bupropion Fumarate is closely related to that of Bupropion itself, which primarily acts as a norepinephrine-dopamine reuptake inhibitor. This mechanism involves:
Data supporting these mechanisms include various pharmacological studies demonstrating increased neurotransmitter levels following administration .
The physical and chemical properties of 3'-Dechloro-3'-bromo Bupropion Fumarate include:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize these properties during quality control processes .
The applications of 3'-Dechloro-3'-bromo Bupropion Fumarate primarily focus on its role in pharmaceutical research:
This compound serves as a critical tool in ensuring the efficacy and safety of Bupropion-based therapies .
3′-Dechloro-3′-bromo Bupropion Fumarate is scientifically identified by several systematic names that precisely define its molecular structure. The primary IUPAC name is 1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one (2E)-2-butenedioate, reflecting the compound's core ketone structure with tertiary-butylamine and brominated aromatic system, ionically paired with fumaric acid [1] [7] [8]. This compound is also designated as Bupropion Hydrochloride Related Compound B in pharmaceutical reference standards, indicating its structural relationship to bupropion [7].
The molecular formula for the free base is C₁₃H₁₈BrNO, while the fumarate salt form adopts the formula C₁₇H₂₂BrNO₅ [1] [5]. The molecular weight of the fumarate salt is 400.26 g/mol [5] [6]. The compound's identity is further confirmed by two CAS Registry Numbers: 1049718-43-5 for the hydrochloride salt and 1251850-99-3 for the fumarate salt [1] [5]. The SMILES notation (CC(C(=O)C₁=CC(=CC=C₁)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O) provides a linear representation of its atomic connections and stereochemistry [2].
Table 1: Systematic Nomenclature and Identifiers
Classification | Designation |
---|---|
IUPAC Name | 1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one (2E)-2-butenedioate |
Pharmaceutical Synonym | Bupropion Hydrochloride Related Compound B |
Molecular Formula (Salt) | C₁₇H₂₂BrNO₅ |
CAS No. (Fumarate) | 1251850-99-3 |
CAS No. (HCl) | 1049718-43-5 |
SMILES | CC(C(=O)C₁=CC(=CC=C₁)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Structurally, 3′-Dechloro-3′-bromo Bupropion Fumarate is a halogen-substituted analog of bupropion (Figure 1). The parent compound, bupropion, features a meta-chlorophenyl ring, whereas this analog contains a bromine atom at the same aromatic position (3′) instead of chlorine [1] [7] [8]. This single-atom substitution significantly alters the compound's electronic profile due to bromine's larger atomic radius (185 pm vs. 175 pm for chlorine) and lower electronegativity (2.96 vs. 3.16) [4]. These changes influence the aromatic system's electron density and the molecule's overall polarity.
Compared to bupropion’s other deconstructed analogs like des-chlorobupropion (without halogen) or N-methyl-bupropion (smaller amine group), the bromo analog retains the steric bulk of the tert-butylamine moiety. This bulk is pharmacologically significant: studies show that bulky amine substituents favor dopamine transporter (DAT) uptake inhibition over transporter-mediated release [4]. The bromo analog’s structural similarity to bupropion suggests potential interactions with DAT and norepinephrine transporters (NET), though its precise pharmacological profile remains uncharacterized. Unlike cathinone derivatives with smaller amine groups, which act as transporter releasers, the bromo analog’s tert-butyl group likely positions it as an uptake inhibitor [4].
Table 2: Structural Comparison with Bupropion and Key Analogs
Compound | R Group (3′) | Amine Group | Transporter Activity |
---|---|---|---|
Bupropion | Chlorine (Cl) | tert-Butyl | DAT/NET Uptake Inhibition |
3′-Dechloro-3′-bromo Bupropion | Bromine (Br) | tert-Butyl | Undetermined (Predicted: Uptake Inhibition) |
Des-chlorobupropion | Hydrogen (H) | tert-Butyl | Weak DAT Inhibition |
N-Methyl-bupropion | Chlorine (Cl) | Methyl | DAT/NET Release |
Cathinone | Hydrogen (H) | Methyl | DAT/NET Release |
3′-Dechloro-3′-bromo Bupropion Fumarate exists as a fumarate salt, where the dibasic fumaric acid forms ionic bonds with the protonated tertiary amine of the bupropion analog. This salt formation enhances crystallinity and stability. The compound is typically supplied as a crystalline solid and requires storage at 2–8°C to maintain integrity, suggesting moderate sensitivity to thermal degradation [5] [7] [8].
Stereochemically, the chiral center at the propanone carbon (C2) generates two enantiomers. However, the compound is synthesized and sold as a racemic mixture, with no commercial resolution into enantiomers reported [7] [8]. This racemic nature distinguishes it from metabolites like erythrohydrobupropion or threohydrobupropion, which exhibit diastereomeric configurations [3]. Crystallographic data (e.g., space group, unit cell parameters) for this specific analog is unavailable in the literature. Nevertheless, X-ray studies of bupropion hydrochloride reveal a monoclinic P2₁/c space group, with the chloride ion hydrogen-bonded to the protonated amine. The bromo analog’s larger halogen may subtly influence its crystal packing due to increased van der Waals radii [8].
The physicochemical profile of 3′-Dechloro-3′-bromo Bupropion Fumarate is defined by its ionizable tertiary amine, ketone group, and aromatic bromine substitution. The free base form exhibits limited water solubility, necessitating salt formation for analytical applications. As a fumarate salt, its solubility in aqueous systems is moderate but remains lower than hydrochloride salts due to fumaric acid’s dibasic nature [5] [7].
The pKa of the tertiary amine group is estimated at ~8.2, derived from bupropion’s experimental pKa (7.9) adjusted for bromine’s electron-donating effects. This suggests predominant protonation (+1 charge) at physiological pH (7.4), enhancing water solubility relative to the neutral base [4]. The logP (partition coefficient) is calculated to be higher than bupropion’s (experimental logP = 2.5) due to bromine’s increased lipophilicity compared to chlorine [1].
Stability studies indicate that the compound is light-sensitive and requires protection from UV exposure, consistent with the behavior of α-aminoketones, which can undergo photodegradation or oxidation [7] [8]. Under controlled conditions (2–8°C in airtight containers), the solid form remains stable for extended periods. The fumarate moiety may contribute to hygroscopicity, necessitating desiccated storage to prevent hydrate formation or hydrolysis of the ketone group [5] [8].
Table 3: Key Physicochemical Properties
Property | Value/Characteristics | Analytical Method/Inference |
---|---|---|
Solubility (Fumarate Salt) | Moderate in water; High in DMSO, methanol | Supplier handling recommendations [5] [7] |
pKa (Amine Group) | ~8.2 | Calculated from bupropion pKa (7.9) + halogen effect |
logP (Predicted) | ~2.9 (Higher than bupropion's 2.5) | Bromine's lipophilicity contribution |
Stability | Light-sensitive; Stable at 2–8°C in dry form | Storage specifications [7] [8] |
Crystal Form | Crystalline solid | Handling as neat material [7] |
Figure 1: Molecular Structure of 3′-Dechloro-3′-bromo Bupropion Fumarate
Br │ ┌───┐ O NH⁺─C(CH₃)₃ │ ├─C─C(=O)─C─C + ⁻OOC─CH=CH─COO⁻ └───┘ │ CH₃
Compound Names Referenced:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9